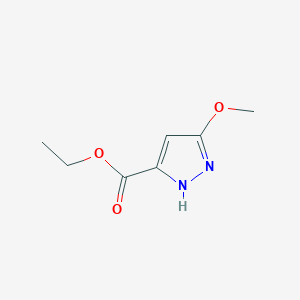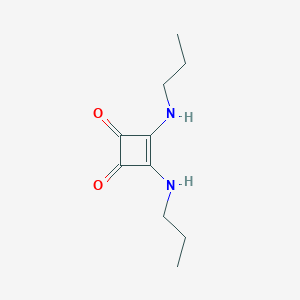
4-Metil-1,2,3-tiadiazol-5-carboxamida
Descripción general
Descripción
4-Methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Antimicrobial Activity: It has been studied for its potential antimicrobial effects, particularly against Gram-positive bacteria.
Chemical Synthesis: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities and can interact with various targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
For instance, some thiadiazole derivatives can inhibit enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways depending on their targets .
Pharmacokinetics
It’s known that the lipophilicity of a compound can influence its pharmacokinetic properties .
Result of Action
It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor activity, or interfering with cellular processes .
Análisis Bioquímico
Biochemical Properties
It has been found that derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxamide have shown potential antimicrobial effects, mainly against Gram-positive bacteria
Cellular Effects
Some studies have suggested that thiadiazole derivatives, which include 4-Methyl-1,2,3-thiadiazole-5-carboxamide, may have anticancer activities in various in vitro and in vivo models
Molecular Mechanism
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes . The reaction efficiency ranges from 57% to 98%, which is considered satisfactory . Another method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester with sodium hydroxide in methanol, followed by stirring at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for 4-Methyl-1,2,3-thiadiazole-5-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes to form hydrazide-hydrazone derivatives.
Acid-Base Reactions: The carboxamide group can react with strong bases to form salts.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions to form hydrazide-hydrazone derivatives.
Sodium Hydroxide: Used in the synthesis of the compound from its ethyl ester derivative.
Major Products Formed
Hydrazide-Hydrazone Derivatives: Formed from the reaction with aldehydes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid: A closely related compound with similar chemical properties.
Benzothiadiazole Derivatives: Compounds with a similar thiadiazole ring structure, used in various applications.
Uniqueness
4-Methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its ability to form hydrazide-hydrazone derivatives and its potential antimicrobial activity make it a valuable compound for further research .
Propiedades
IUPAC Name |
4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(4(5)8)9-7-6-2/h1H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWSGYOCBFJBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380274 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-67-1 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B64224.png)


![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)



![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)





